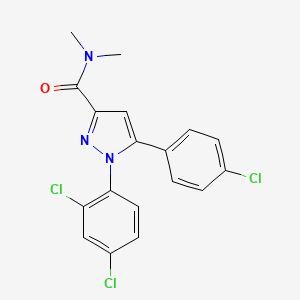

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Description

The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (referred to in literature as SR141716A or rimonabant) is a well-characterized cannabinoid receptor 1 (CB1) antagonist . Its structure features a pyrazole core substituted with chlorophenyl groups at the 1- and 5-positions, a methyl group at the 4-position, and a dimethylcarboxamide moiety at the 3-position. Synthetically, it is prepared via coupling reactions using intermediates like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, activated with reagents such as EDCI/HOBt or BOP . Key pharmacological properties include high CB1 affinity (Ki = 1.8 nM) and selectivity over CB2 (>1000-fold) .

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl3N3O/c1-23(2)18(25)15-10-17(11-3-5-12(19)6-4-11)24(22-15)16-8-7-13(20)9-14(16)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNMLEVUOSKOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of chlorophenyl and dichlorophenyl groups: This step involves the use of chlorinated benzene derivatives in a Friedel-Crafts acylation reaction.

Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with dimethylamine to introduce the N,N-dimethylcarboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide serves as a building block for creating more complex molecules. Its unique structure allows for various chemical transformations, such as oxidation and reduction reactions.

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives exhibit significant activity against various pathogens. For instance, related compounds have shown effectiveness in inhibiting bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells. A notable case study involved its application in treating breast cancer cell lines, where it effectively reduced cell viability by targeting specific signaling pathways.

- Anti-inflammatory Effects : Recent investigations revealed that derivatives can significantly inhibit nitric oxide production in lipopolysaccharide-stimulated microglial cells, suggesting protective mechanisms against neuroinflammation associated with neurodegenerative diseases like Parkinson's disease.

Table 1: Biological Activities of this compound

Medical Applications

Ongoing research explores the compound's potential as a pharmaceutical agent. Its unique properties make it suitable for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases. The mechanism of action is thought to involve interactions with molecular targets such as enzymes or receptors, modulating their activity to achieve therapeutic effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a derivative of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptotic markers, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds derived from this pyrazole derivative. The findings showed significant inhibition of pro-inflammatory cytokines in an animal model of neuroinflammation, highlighting its therapeutic potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

AM251

- Structure : 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

- Modifications : Replaces the 5-(4-chlorophenyl) group with a 4-iodophenyl moiety and substitutes the dimethylamine with a piperidinyl group.

- Pharmacology : Retains high CB1 affinity (Ki = 8 nM) but exhibits reduced brain penetration compared to SR141716A due to increased polarity from the iodine atom .

- Applications : Used in studies requiring peripheral CB1 modulation to avoid CNS side effects .

JHU-75528

- Structure: 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

- Modifications: Introduces a cyano group at the 4-position and a methoxyphenyl group at the 5-position.

- Pharmacology : Moderate CB1 affinity (Ki = 28 nM) but improved selectivity for peripheral tissues. The methoxy group enhances metabolic stability .

SLV-319

- Structure : 4S-(-)-3-(4-Chlorophenyl)-N-methyl-N′-[(4-chlorophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine.

- Modifications : Replaces the pyrazole core with a dihydropyrazole ring and incorporates a sulfonamide group.

- Pharmacology : Exhibits potent CB1 antagonism (IC50 = 12 nM) and reduced off-target effects due to conformational constraint . Demonstrated efficacy in reducing body weight in preclinical models .

Bivalent Ligands (e.g., Compounds 5a, 6b)

Alkynylthiophene Analogs

- Structure : Bioisosteric replacement of the pyrazole 5-aryl group with alkynylthiophene.

- Pharmacology : Maintains CB1 affinity (Ki = 3–15 nM) while improving metabolic stability. One analog showed 10-fold higher oral bioavailability than SR141716A in rodent models .

Data Table: Structural and Pharmacological Comparison

Key Research Findings

- Peripheral Selectivity : Modifications like iodination (AM251) or sulfonamide incorporation (SLV-319) reduce CNS exposure, mitigating psychiatric side effects associated with SR141716A .

- Dimerization Effects : Bivalent ligands exploit CB1 dimerization for enhanced potency, though pharmacokinetic challenges remain .

- Metabolic Stability : Alkynylthiophene and methoxyphenyl groups (JHU-75528) improve resistance to cytochrome P450 metabolism .

Biological Activity

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

- IUPAC Name: this compound

- Molecular Formula: C18H14Cl3N3O

- Molecular Weight: 394.68 g/mol

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, a related compound synthesized from it was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a protective mechanism against neuroinflammation associated with Parkinson's disease .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Experimental Model | Effect on NO Production | Reference |

|---|---|---|---|

| CDMPO | LPS-stimulated BV2 cells | Significant reduction | |

| Rimonabant | LPS-stimulated primary microglia | Significant reduction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that derivatives of pyrazole compounds exhibit synergistic effects with standard antibiotics like ciprofloxacin and ketoconazole against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Pathogen Tested | Reference |

|---|---|---|---|

| 5a | 0.22 | Staphylococcus aureus | |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that certain pyrazole derivatives induce apoptosis in cancer cell lines by increasing p53 expression and activating caspase pathways .

Case Study: Apoptotic Mechanism

In MCF-7 breast cancer cells, treatment with a pyrazole derivative led to enhanced levels of p53 and cleaved caspase-3, indicating a mechanism of action through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide?

- The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid for cyclization). Purification often employs column chromatography or recrystallization, with progress monitored via TLC and structural confirmation via NMR and mass spectrometry .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- X-ray crystallography (monoclinic, space group P2₁/c, a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) provides definitive confirmation of the pyrazole core and substituent orientations . Supplementary techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons and carboxamide groups.

- FT-IR : For identification of carbonyl (C=O) and C-Cl stretching vibrations.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (C₁₇H₁₄Cl₃N₃O, M = 386.67 g/mol) .

Q. What is the primary biological target of this compound, and how is potency quantified?

- The compound acts as a cannabinoid CB1 receptor antagonist with an IC₅₀ of 0.139 nM, determined via competitive radioligand binding assays using [³H]SR141716A. Dose-response curves and Hill coefficients validate its selectivity and efficacy .

Advanced Research Questions

Q. How does crystallographic data inform quantitative structure-activity relationship (QSAR) modeling for CB1 antagonism?

- The crystal structure reveals a planar pyrazole ring with 4-chlorophenyl and 2,4-dichlorophenyl substituents occupying hydrophobic pockets in the CB1 receptor. Dihedral angles (e.g., C2-C3-C4-N3 = -1.5°) highlight steric compatibility with the receptor’s binding cavity. QSAR models correlate Cl substituent positions with enhanced binding affinity, validated by comparative molecular field analysis (CoMFA) .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

- Discrepancies in IC₅₀ values (e.g., cell-based vs. membrane assays) may arise from differences in membrane lipid composition or receptor conformational states. Methodological solutions include:

- Standardized assay conditions : Use of identical cell lines (e.g., HEK293-CB1) and buffer systems.

- Orthogonal validation : Combining radioligand binding with functional assays (e.g., cAMP inhibition).

- Metabolic stability tests : To rule out assay interference from compound degradation .

Q. How can synthetic routes be optimized to improve yield and purity for in vivo studies?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (≥85%) by enhancing cyclization efficiency .

- Greener solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising reaction efficiency.

- In-line analytics : Use of HPLC-MS for real-time monitoring of intermediates to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.